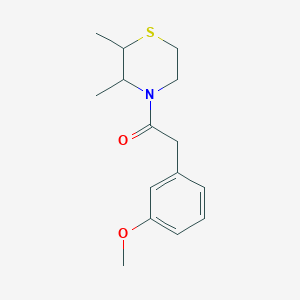
1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTM, and it belongs to the class of thiomorpholine derivatives.
Mechanism of Action
The exact mechanism of action of DMTM is not fully understood. However, it has been suggested that DMTM exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. DMTM has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
DMTM has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. DMTM has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, DMTM has been found to increase the levels of acetylated histones, which are associated with increased gene expression.
Advantages and Limitations for Lab Experiments
DMTM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, DMTM also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of DMTM is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on DMTM. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of pure DMTM. Additionally, further research is needed to fully understand the mechanism of action of DMTM and its potential therapeutic applications. Future studies could also investigate the use of DMTM in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the use of DMTM in the treatment of other diseases beyond cancer and neurodegenerative disorders, such as autoimmune diseases and cardiovascular diseases.
Conclusion:
In conclusion, 1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone, or DMTM, is a chemical compound that has potential therapeutic applications due to its anti-inflammatory, anti-tumor, and neuroprotective effects. DMTM has been extensively studied for its potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential uses. Despite its limitations, DMTM has several advantages for lab experiments and has the potential to be used in the treatment of various diseases.
Synthesis Methods
DMTM can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dimethylthiomorpholine in the presence of a base to yield DMTM. The purity of the compound can be increased through recrystallization from an appropriate solvent.
Scientific Research Applications
DMTM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. DMTM has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMTM has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(2,3-dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-8-7-16(11)15(17)10-13-5-4-6-14(9-13)18-3/h4-6,9,11-12H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHMBBDUIHGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

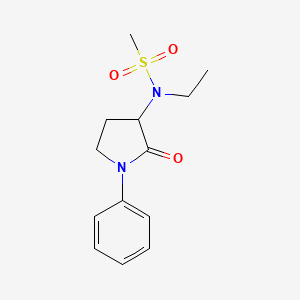
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
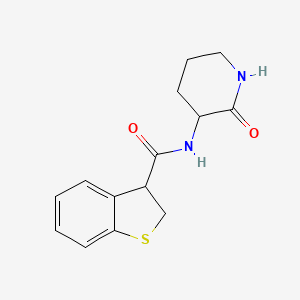
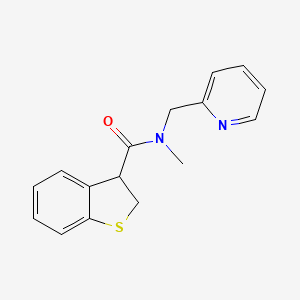
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
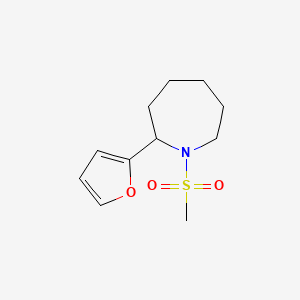
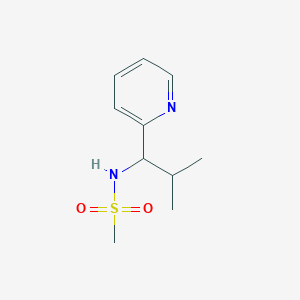
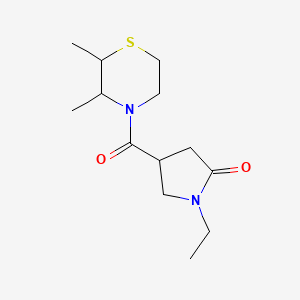
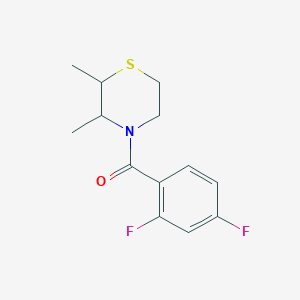
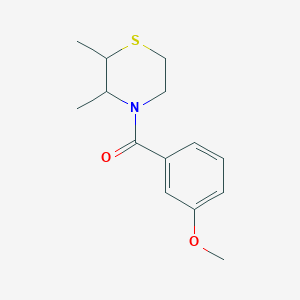
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
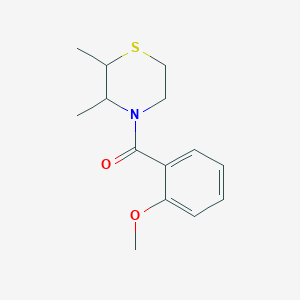
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)